Cas no 2229256-92-0 (4-(5-fluoropyridin-2-yl)butan-2-ol)

4-(5-fluoropyridin-2-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-(5-fluoropyridin-2-yl)butan-2-ol
- EN300-1848870
- 2229256-92-0
-
- インチ: 1S/C9H12FNO/c1-7(12)2-4-9-5-3-8(10)6-11-9/h3,5-7,12H,2,4H2,1H3
- InChIKey: SQAZHJUKUVJAGJ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C=C1)CCC(C)O
計算された属性
- せいみつぶんしりょう: 169.090292168g/mol
- どういたいしつりょう: 169.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(5-fluoropyridin-2-yl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848870-0.1g |
4-(5-fluoropyridin-2-yl)butan-2-ol |
2229256-92-0 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1848870-0.5g |
4-(5-fluoropyridin-2-yl)butan-2-ol |
2229256-92-0 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1848870-5.0g |
4-(5-fluoropyridin-2-yl)butan-2-ol |
2229256-92-0 | 5g |
$3935.0 | 2023-06-02 | ||
Enamine | EN300-1848870-10g |
4-(5-fluoropyridin-2-yl)butan-2-ol |
2229256-92-0 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1848870-10.0g |
4-(5-fluoropyridin-2-yl)butan-2-ol |
2229256-92-0 | 10g |
$5837.0 | 2023-06-02 | ||
Enamine | EN300-1848870-0.25g |
4-(5-fluoropyridin-2-yl)butan-2-ol |
2229256-92-0 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1848870-2.5g |
4-(5-fluoropyridin-2-yl)butan-2-ol |
2229256-92-0 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1848870-1g |
4-(5-fluoropyridin-2-yl)butan-2-ol |
2229256-92-0 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1848870-5g |
4-(5-fluoropyridin-2-yl)butan-2-ol |
2229256-92-0 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1848870-1.0g |
4-(5-fluoropyridin-2-yl)butan-2-ol |
2229256-92-0 | 1g |
$1357.0 | 2023-06-02 |
4-(5-fluoropyridin-2-yl)butan-2-ol 関連文献
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
4-(5-fluoropyridin-2-yl)butan-2-olに関する追加情報
Research Brief on 4-(5-fluoropyridin-2-yl)butan-2-ol (CAS: 2229256-92-0) in Chemical Biology and Pharmaceutical Applications
4-(5-fluoropyridin-2-yl)butan-2-ol (CAS: 2229256-92-0) is a fluorinated pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its structural features, including the fluoropyridine moiety and hydroxyl group, make it a versatile building block for medicinal chemistry applications.
Recent studies have focused on the synthetic optimization of 4-(5-fluoropyridin-2-yl)butan-2-ol to improve yield and purity for pharmaceutical applications. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic hydrogenation method that achieves >95% yield with excellent enantioselectivity, addressing previous challenges in stereocontrol during synthesis. The improved synthetic route has significant implications for scaling up production of this important intermediate.
In drug discovery, this compound has shown particular promise as a precursor for Bruton's tyrosine kinase (BTK) inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of 4-(5-fluoropyridin-2-yl)butan-2-ol exhibit enhanced binding affinity and selectivity for BTK compared to earlier generation inhibitors. The fluoropyridine moiety appears to play a critical role in forming key hydrogen bond interactions with the kinase active site.
Pharmacokinetic studies of related compounds incorporating this structural motif have demonstrated favorable ADME (absorption, distribution, metabolism, and excretion) properties. The fluorination at the 5-position of the pyridine ring significantly improves metabolic stability while maintaining good solubility characteristics, as evidenced by recent in vitro and in vivo studies conducted by several pharmaceutical research groups.
Emerging applications of 4-(5-fluoropyridin-2-yl)butan-2-ol extend beyond small molecule therapeutics. A 2024 study in Chemical Science reported its use in the development of targeted protein degraders (PROTACs), where it serves as a linker component connecting the target-binding moiety to the E3 ligase recruiter. The compound's rigidity and appropriate spacer length make it particularly suitable for this application.
Ongoing research is exploring the potential of 4-(5-fluoropyridin-2-yl)butan-2-ol derivatives in treating various diseases, including autoimmune disorders and certain cancers. Preliminary results from cell-based assays suggest that these compounds may modulate immune cell signaling pathways with reduced off-target effects compared to existing therapies. However, further preclinical evaluation is needed to fully assess their therapeutic potential.
The safety profile of 4-(5-fluoropyridin-2-yl)butan-2-ol has been investigated in recent toxicological studies. While the compound itself shows low acute toxicity (LD50 > 2000 mg/kg in rodent models), researchers emphasize the need for careful evaluation of its metabolites, particularly in chronic exposure scenarios. Current good manufacturing practice (cGMP) production methods are being developed to ensure consistent quality for pharmaceutical applications.
Future research directions for this compound include exploration of its use in radiopharmaceuticals (where the fluorine-18 isotopologue could serve as a PET tracer), further optimization of synthetic methodologies, and expansion of its applications in fragment-based drug discovery. The unique physicochemical properties of 4-(5-fluoropyridin-2-yl)butan-2-ol continue to make it a valuable tool in medicinal chemistry and chemical biology research.
2229256-92-0 (4-(5-fluoropyridin-2-yl)butan-2-ol) 関連製品
- 724742-88-5(Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl)-)
- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)
- 5896-38-8(methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate)
- 946220-61-7(2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)
- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)
- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)
- 2227698-70-4((2S)-5-fluoro-5-methylhexan-2-amine)
- 1361664-96-1(2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl)
- 2092580-36-2(Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]-)
- 2648955-95-5(2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)



